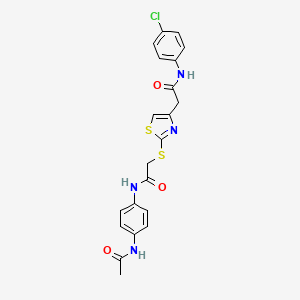![molecular formula C11H14Cl3N B2417884 1-[(2,4-二氯苯基)甲基]环丁烷-1-胺盐酸盐 CAS No. 2402828-96-8](/img/structure/B2417884.png)
1-[(2,4-二氯苯基)甲基]环丁烷-1-胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine;hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activity and therapeutic applications. This compound is characterized by the presence of a cyclobutanamine core substituted with a 2,4-dichlorophenylmethyl group, and it is commonly used in its hydrochloride salt form to enhance its stability and solubility.
科学研究应用
1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
准备方法
The synthesis of 1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorobenzyl chloride and cyclobutanamine.
Reaction Conditions: The 2,4-dichlorobenzyl chloride is reacted with cyclobutanamine under basic conditions to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
化学反应分析
1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
作用机制
The mechanism of action of 1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may influence signaling pathways related to cell growth, differentiation, and apoptosis .
相似化合物的比较
1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine;hydrochloride can be compared with other similar compounds, such as:
1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine: The free base form of the compound, which lacks the hydrochloride salt.
1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine;hydrobromide: A similar compound where the hydrochloride salt is replaced with a hydrobromide salt.
1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine;acetate: A derivative where the hydrochloride salt is replaced with an acetate salt.
属性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N.ClH/c12-9-3-2-8(10(13)6-9)7-11(14)4-1-5-11;/h2-3,6H,1,4-5,7,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCNRDWQPGNSGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=C(C=C(C=C2)Cl)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
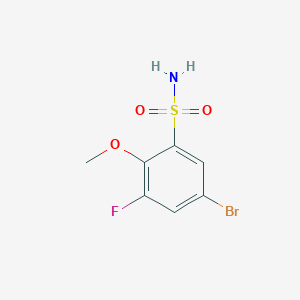
![N-[(3-acetyl-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide](/img/structure/B2417804.png)
![(5-chloro-2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2417805.png)
![7-Thia-1-azaspiro[4.4]nonan-4-ol](/img/structure/B2417807.png)
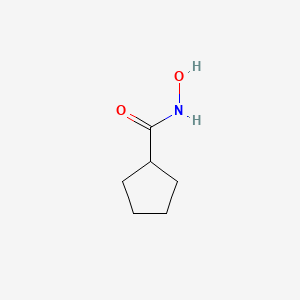
![1,5-diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2417811.png)
![2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde](/img/structure/B2417812.png)
![N-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B2417815.png)
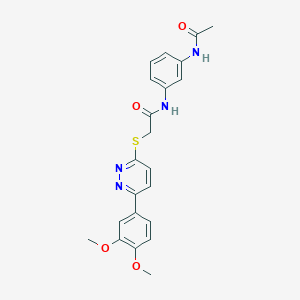
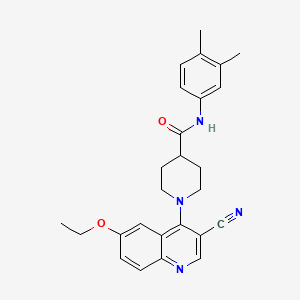
![2-tert-butyl-1-[1-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2417819.png)
![(2S,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2417820.png)

